molecular formula C6H12N2O B14414396 (2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine CAS No. 80099-32-7

(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine

Cat. No.: B14414396
CAS No.: 80099-32-7
M. Wt: 128.17 g/mol
InChI Key: ZKYKCYLEFVAWTP-UHFFFAOYSA-N
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Description

(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine is an organic compound characterized by its unique structure, which includes an oxazolidine ring with three methyl groups and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of N-methylamino alcohols with aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines.

Scientific Research Applications

(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine exerts its effects involves interactions with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the oxazolidine ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine: An isomer with a different geometric configuration.

    N-Methyl-1,3-oxazolidin-2-imine: Lacks the additional methyl groups, resulting in different reactivity.

    1,3-Oxazolidin-2-one: Contains a carbonyl group instead of an imine.

Uniqueness

(2Z)-N,3,5-Trimethyl-1,3-oxazolidin-2-imine is unique due to its specific arrangement of methyl groups and the presence of an imine functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

80099-32-7

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N,3,5-trimethyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C6H12N2O/c1-5-4-8(3)6(7-2)9-5/h5H,4H2,1-3H3

InChI Key

ZKYKCYLEFVAWTP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=NC)O1)C

Origin of Product

United States

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